Nebramine Sulfate
Description
Properties
Molecular Formula |
C₁₂H₂₆N₄O₅ xH₂SO₄ |
|---|---|
Molecular Weight |
306.36 |
Synonyms |
2-Deoxy-4-O-(2,6-diamino-2,3,6-trideoxy-α-D-ribo-hexopyranosyl)-D-streptamine Sulfate; 3’-Deoxyneamin Sulfate; 3’-Deoxyneamine Sulfate; 3’-Deoxyneomycin A Sulfate; Nebramycin VIII Sulfate; Tobramine Sulfate; |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Nebramine Sulfate
Total Synthesis Pathways of Nebramine (B3327395) Sulfate (B86663) Core Structure
The total synthesis of the nebramine core structure is a complex undertaking due to the presence of multiple stereocenters and functional groups that require precise control and protection. While semi-synthetic approaches starting from naturally occurring aminoglycosides are more common, total synthesis provides a route to novel analogs that are not accessible from natural precursors.
Historically, the synthesis of aminoglycosides has been a significant challenge in organic chemistry. The general strategies involve the glycosylation of a protected 2-deoxystreptamine (B1221613) (2-DOS) derivative with a suitable sugar donor. For nebramine, this would involve the coupling of a protected garosamine (B1245194) derivative with a protected 2-DOS ring. The key challenges lie in achieving the correct stereochemistry at the glycosidic linkage and the various stereocenters on both rings, as well as the regioselective protection and deprotection of the multiple amino and hydroxyl groups.
Semisynthetic Approaches for Nebramine Sulfate Derivatives
Semisynthesis, starting from readily available aminoglycosides like tobramycin (B1681333), is a more practical and widely used approach to generate diverse nebramine derivatives. nih.gov This often involves the selective cleavage of the glycosidic bond in a larger aminoglycoside to yield the nebramine core, which is then further modified. nih.gov
Modification at the 6″-Position of this compound
The 6"-position of nebramine and related aminoglycosides is a primary hydroxyl group, making it a prime target for selective modification. researchgate.net A common strategy involves introducing a good leaving group, such as triisopropylbenzenesulfonyl (TIBS), at this position. nih.gov This allows for subsequent nucleophilic substitution reactions with various amines and thiols to introduce new functionalities. nih.govresearchgate.net
This approach typically requires initial protection of all amine groups, often with carbobenzyloxy (Cbz) or tert-butoxycarbonyl (Boc) groups, to prevent their interference in subsequent reactions. nih.govmdpi.com Once the 6"-position is modified, the protecting groups can be removed to yield the final derivative. mdpi.com For example, tobramycin derivatives have been synthesized with aminoalkylamine or guanidinoalkylamine residues at the 6"-position, and these modifications have shown significant activity against resistant bacteria. researchgate.netnih.gov
Table 1: Examples of Reagents Used for 6"-Position Modification
| Reagent Class | Specific Example | Resulting Functional Group | Reference |
| Sulfonyl Chlorides | 2,4,6-triisopropylbenzenesulfonyl chloride (TIBSCl) | Sulfonate (leaving group) | nih.govresearchgate.net |
| Thiols | 1-dodecanethiol | Thioether | researchgate.net |
| Amines | 1,2-diaminoethane | Aminoalkylamine | mdpi.com |
| Guanidinylating Agents | 1H-pyrazole-1-carboxamidine | Guanidinoalkylamine | mdpi.com |
Derivatization at Other Key Hydroxyl and Amino Positions
The amino and hydroxyl groups of nebramine are crucial for its biological activity, and their modification can significantly impact its properties. nih.gov Derivatization strategies often aim to reduce toxicity or overcome bacterial resistance mechanisms. nih.govacs.org
Modifications at the amino groups can include acylation or alkylation. nih.govacs.org For instance, the introduction of an N-acyl group at the 6'-position is a common modification. nih.gov The hydroxyl groups can be converted into other functionalities like azides or amines. nih.gov For example, ribosylation at the 5-OH position of the deoxystreptamine ring in neamine (B104775) and nebramine has been shown to enhance antimicrobial potency and selectivity for prokaryotic ribosomes. nih.gov
The protection of these functional groups is a critical aspect of the synthetic strategy. A variety of protecting groups are used to ensure that modifications occur at the desired position. nih.govfrontiersin.orgsigmaaldrich.com The choice of protecting group depends on the specific reaction conditions and the need for orthogonal deprotection strategies.
Table 2: Common Derivatization Reactions for Hydroxyl and Amino Groups
| Functional Group | Reaction Type | Reagent Example | Resulting Group | Reference |
| Amino | Acylation | Acetic Anhydride | Amide | acs.org |
| Amino | Alkylation | Benzaldehyde/Formaldehyde | N-alkyl, N-methyl | acs.org |
| Hydroxyl | Ribosylation | β-O-linked ribofuranose | Ribosylated ether | nih.gov |
| Amino/Hydroxyl | Silylation | N-trimethylsilylimidazole (TMSI) | Silyl ether/amine | psu.edu |
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create complex molecules. mdpi.com This approach is particularly valuable for the synthesis of aminoglycoside derivatives, as enzymes can catalyze reactions with high regio- and stereoselectivity, often under mild conditions. nih.govrsc.org
Aminoglycoside-modifying enzymes (AMEs), which are responsible for bacterial resistance, can be harnessed for synthetic purposes. nih.govresearchgate.net These enzymes, such as acetyltransferases, phosphotransferases, and nucleotidyltransferases, can be used to selectively modify specific positions on the nebramine scaffold. nih.govresearchgate.net For example, a chemoenzymatic approach has been used for the synthesis of α-Gal pentasaccharyl ceramide, demonstrating the power of combining chemical synthesis of a core structure with enzymatic extension. rsc.org This strategy can avoid the need for extensive protecting group manipulations that are often required in purely chemical syntheses. rsc.org
Design Principles for this compound Chemical Scaffolds and Conjugates
The design of new nebramine-based molecules is guided by several principles aimed at improving their therapeutic properties. A key goal is to create derivatives that can overcome bacterial resistance. nih.gov This often involves modifying the sites on the molecule that are targeted by AMEs. nih.gov
Another important design principle is the concept of "scaffold hopping," where a part of the molecule is replaced with a structurally different but functionally similar motif. biosolveit.de This can lead to new classes of compounds with improved properties. The nebramine scaffold itself can be considered a "privileged structure" due to its presence in numerous bioactive molecules. researchgate.net
The chemical and physical properties of the scaffold, such as its hydrophilicity, charge, and three-dimensional shape, are critical for its interaction with biological targets. nih.govprismbiolab.com Computational methods are increasingly being used to guide the design of new scaffolds and to predict their properties. biosolveit.deprismbiolab.com
Structural Elucidation and Conformational Analysis of Nebramine Sulfate
Advanced Spectroscopic Techniques for Nebramine (B3327395) Sulfate (B86663) Structure Determination (e.g., NMR, Mass Spectrometry)
The precise molecular structure of nebramine and its derivatives is primarily elucidated through a combination of advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for determining the connectivity and stereochemistry of nebramine. Both 1H and 13C NMR are employed to identify the chemical environment of each proton and carbon atom in the molecule. acs.orgmdpi.com For instance, the chemical shifts in 1H and 13C NMR spectra, recorded in solvents like D₂O or DMSO-d₆, provide foundational data on the molecular framework. mdpi.com To resolve complex signal overlap and confirm assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used. mdpi.com These techniques reveal proton-proton couplings and correlations between protons and carbons, allowing for the unambiguous assignment of the intricate pseudo-disaccharide structure of nebramine. mdpi.com
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and determining the fragmentation patterns of nebramine sulfate and its analogs. Techniques like Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC/ESI/MS) are particularly effective for analyzing aminoglycosides, which often lack a UV-absorbing chromophore. researchgate.net Multi-stage mass spectrometry (MSn) experiments allow for detailed structural characterization by comparing the fragmentation patterns of unknown impurities or derivatives with those of reference standards. researchgate.net For larger, more complex derivatives, such as trimeric nebramine conjugates, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is utilized to characterize the chemical structures of intermediates and final products. acs.org
Table 1: Spectroscopic Data for Characterization of Aminoglycoside Derivatives This table summarizes the types of spectroscopic methods used in the structural analysis of nebramine and related aminoglycoside compounds.
| Technique | Application | Information Obtained | References |
| 1H NMR | Structural Elucidation | Chemical shifts and coupling constants of protons. | acs.org, mdpi.com |
| 13C NMR | Structural Elucidation | Chemical shifts of carbon atoms in the molecular skeleton. | acs.org, mdpi.com |
| 2D NMR (COSY, TOCSY, HSQC, HMBC) | Detailed Structural Assignment | Correlation of atoms, confirming connectivity and stereochemistry. | mdpi.com |
| LC/ESI/MSn | Impurity Profiling & Characterization | Separation and identification of components based on mass-to-charge ratio and fragmentation. | researchgate.net |
| MALDI-TOF MS | Analysis of Large Conjugates | Molecular weight determination of large, complex derivatives. | acs.org |
Crystallographic Studies of this compound and Its Complexes
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, providing definitive insights into bond lengths, bond angles, and stereochemistry. For complex molecules like this compound, crystallographic data would be invaluable for understanding its interaction with molecular targets.
While specific crystal structure data for this compound is not widely reported in the literature, the methodology is well-established for related compounds. The process involves growing single crystals of the compound, which can be challenging for flexible molecules or salts. Once suitable crystals are obtained, they are exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. beilstein-journals.org
Studies on complexes of other sulfate-containing organic molecules and β-lactamase inhibitors demonstrate the power of this technique. nih.govosti.gov For example, the crystal structure of a preacylation complex of the inhibitor sulbactam (B1307) bound to a β-lactamase enzyme revealed the exact orientation of the inhibitor in the active site. nih.gov Similarly, crystallographic analysis of various uranyl sulfate compounds has elucidated how interstitial cations and water molecules stabilize complex anionic sheets. osti.gov Obtaining a crystal structure of this compound, potentially in a complex with a biological target like a ribosomal RNA fragment, would provide unparalleled insight into its mechanism of action and guide further drug design.
Computational Approaches to this compound Conformational Dynamics
Computational modeling provides a powerful means to explore the conformational landscape and dynamic behavior of molecules like this compound, complementing experimental data from spectroscopy and crystallography. nih.gov Techniques such as molecular mechanics and molecular dynamics (MD) simulations can predict the preferred three-dimensional structures and flexibility of nebramine in different environments.
These computational methods are used to:
Explore Conformational Space: Identify low-energy conformations of the nebramine molecule. The glycosidic bond linking the two rings of nebramine allows for rotational flexibility, leading to various possible shapes, and computational models can map this conformational energy landscape.
Simulate Molecular Motion: MD simulations can model the movement of the molecule over time, revealing its dynamic behavior in solution. This is crucial for understanding how nebramine might adapt its shape upon binding to a biological target.
Predict Interactions: Modeling can be used to dock nebramine and its analogs into the active sites of target proteins or RNA, predicting binding modes and affinities. This in silico approach helps generate hypotheses about the molecular basis of activity that can be tested experimentally. nih.gov
While specific computational studies focused solely on the conformational dynamics of this compound are not extensively detailed, the approaches are widely applied in drug discovery and are essential for rational drug design involving aminoglycoside scaffolds. nih.gov
Structure-Activity Relationship (SAR) Investigations of this compound Analogs in Molecular Systems
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. slideshare.net For nebramine, SAR investigations have focused on creating analogs to enhance antimicrobial properties and overcome resistance.
A key strategy involves the synthesis of amphiphilic nebramine derivatives. By attaching lipid chains of varying lengths to the nebramine scaffold, researchers have created cationic amphiphiles that can interact with and disrupt bacterial membranes. nih.govumanitoba.ca One study found that an amphiphilic nebramine derivative was significantly more potent against several bacterial strains than the parent antibiotic tobramycin (B1681333). nih.gov
Another successful approach has been the development of dimeric and trimeric forms of nebramine and tobramycin. acs.orgresearchgate.net These molecules, where multiple aminoglycoside units are linked together, have been shown to act as outer membrane permeabilizers in Gram-negative bacteria. acs.org SAR studies on these trimers revealed that the length of the carbon chain used as a linker is critical for their ability to potentiate the activity of other antibiotics, such as β-lactams. acs.orgresearchgate.net For example, a trimeric tobramycin analog with a C₁₂ linker was identified as the most effective potentiator among the synthesized series. acs.org These studies highlight that modifying the nebramine scaffold can shift its primary mechanism and create powerful antibiotic adjuvants.
Table 2: Structure-Activity Relationship (SAR) of Nebramine Analogs This table outlines key findings from SAR studies on modified nebramine derivatives.
| Analog Type | Structural Modification | Key SAR Finding | Biological Effect | References |
| Amphiphilic Cationic Derivatives | Addition of alkyl chains to the nebramine scaffold. | Activity is dependent on the nature of the lipid component. | Enhanced antimicrobial activity; interference with bacterial membrane function. | nih.gov, umanitoba.ca |
| Trimeric Conjugates | Three nebramine/tobramycin units linked to a central scaffold. | The length of the hydrocarbon linker (e.g., C₁₂) is critical for activity. | Potentiation of β-lactam antibiotics against resistant P. aeruginosa. | acs.org, researchgate.net |
| Nebramine-Cyclam Conjugates | Conjugation of nebramine to a cyclam macrocycle. | The hybrid molecule shows synergistic activity with other antibiotics. | Acts as an antibacterial adjuvant. | medkoo.com |
Molecular Mechanisms of Action of Nebramine Sulfate
Elucidation of Nebramine (B3327395) Sulfate (B86663) Binding Sites and Molecular Targets
The efficacy of Nebramine Sulfate stems from its ability to interact with specific molecular components within bacterial cells. Its primary targets are the bacterial ribosome and the outer membrane of Gram-negative bacteria. nih.govacs.orgresearchgate.net As a cationic molecule, Nebramine is electrostatically attracted to the negatively charged components of the bacterial cell surface, which facilitates its initial binding and subsequent uptake. patsnap.com
Once inside the bacterial cell, this compound's principal target is the 30S ribosomal subunit, a critical component of the protein synthesis machinery. patsnap.comlgcstandards.com It binds specifically to the A-site (aminoacyl-tRNA binding site) on the 16S ribosomal RNA (rRNA) within this subunit. patsnap.comnih.gov This binding event has two major consequences:
Misreading of the mRNA Codon: The presence of Nebramine in the A-site induces conformational changes that lead to the misreading of the messenger RNA (mRNA) template. patsnap.com This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or aberrant proteins. patsnap.compatsnap.com
Inhibition of Translocation: The binding of Nebramine can also stall the movement of the ribosome along the mRNA molecule, a process known as translocation. patsnap.com This blockage effectively halts protein synthesis.
The cumulative effect of producing faulty proteins and inhibiting protein synthesis disrupts numerous essential cellular processes, ultimately proving lethal to the bacterium. patsnap.com
Table 1: Ribosomal Binding Characteristics of Aminoglycosides
| Feature | Description | Reference |
| Primary Target | 30S ribosomal subunit | patsnap.com |
| Specific Binding Site | A-site of 16S rRNA | patsnap.comnih.gov |
| Mechanism of Action | Induces mRNA misreading, inhibits translocation | patsnap.com |
| Consequence | Production of non-functional proteins, cessation of protein synthesis | patsnap.compatsnap.com |
In Gram-negative bacteria, the outer membrane (OM) presents a significant barrier to many antibiotics. acs.orgmdpi.com Nebramine and its derivatives have been shown to act as outer membrane permeabilizers. nih.gov The outer leaflet of the OM is rich in lipopolysaccharides (LPS), which are stabilized by divalent cations like Magnesium (Mg²⁺) and Calcium (Ca²⁺) that bridge the negatively charged phosphate (B84403) groups of Lipid A. nih.govacs.org
As a polycationic molecule, Nebramine electrostatically interacts with the negatively charged LPS, displacing the stabilizing divalent cations. nih.gov This displacement disrupts the integrity of the outer membrane, creating transient pores and increasing its permeability. patsnap.comnih.gov This permeabilizing effect allows Nebramine itself and potentially other co-administered antibiotics to gain access to the periplasm and their intracellular targets. nih.gov
Table 2: Nebramine's Interaction with the Bacterial Outer Membrane
| Interaction Point | Mechanism | Outcome | Reference |
| Lipopolysaccharide (LPS) | Electrostatic attraction to negatively charged phosphate groups | Displacement of Mg²⁺ and Ca²⁺ ions | nih.gov |
| Outer Membrane Integrity | Destabilization of the LPS layer | Increased membrane permeability | patsnap.comnih.gov |
| Antibiotic Uptake | Facilitated entry across the outer membrane | Potentiation of its own and other antibiotics' effects | nih.gov |
Impact of this compound on Cellular Pathways in Model Organisms
The molecular actions of this compound lead to significant disruptions in various cellular pathways in model organisms such as Pseudomonas aeruginosa and Escherichia coli. nih.govacs.org The inhibition of protein synthesis has a cascading effect on all cellular functions that rely on a continuous supply of functional proteins. This includes metabolic pathways, cell division, and maintenance of cellular structures. The production of aberrant proteins can also trigger stress responses and further damage the cell. patsnap.com
Furthermore, the disruption of the outer membrane integrity in Gram-negative bacteria not only facilitates antibiotic entry but also compromises the cell's ability to maintain its internal environment, leading to a loss of essential ions and molecules. nih.govacs.org This can impact pathways dependent on specific ionic gradients, such as energy production and transport. Studies using organisms like P. aeruginosa have demonstrated that combining Nebramine derivatives with other antibiotics, like β-lactams, can restore the efficacy of the latter by overcoming membrane impermeability. nih.gov
Investigation of this compound Interactions with Biological Macromolecules (e.g., RNA, Proteins)
The primary macromolecular target of this compound is ribosomal RNA (rRNA), specifically the highly conserved helix 44 of the 16S rRNA in the A-site of the ribosome. researchgate.netnih.gov The interaction is primarily driven by electrostatic forces and hydrogen bonding between the amine and hydroxyl groups of Nebramine and the phosphate backbone and bases of the rRNA. nih.govthermofisher.com
While the direct target is RNA, Nebramine's binding pocket is formed by a combination of rRNA and ribosomal proteins. nih.gov These proteins help to correctly position the rRNA for the binding of both the tRNA and the antibiotic. Therefore, while the critical interactions are with RNA, the protein components of the ribosome are essential for creating the specific binding site. thermofisher.com The interaction is characterized by a high degree of specificity, which is influenced by the three-dimensional structure of the RNA target. nih.govthermofisher.com
Mechanisms of Resistance to this compound in Preclinical Microorganism Models
Bacteria can develop resistance to Nebramine and other aminoglycosides through several key mechanisms, which have been observed in various preclinical models, including the Nebramycin-producing organism Streptomyces tenebrarius. nih.govacs.orgnih.govnih.gov
These resistance mechanisms fall into three main categories:
Enzymatic Modification: This is a common mechanism where bacteria produce aminoglycoside-modifying enzymes (AMEs). patsnap.comnih.gov These enzymes chemically alter the antibiotic, rendering it unable to bind to its ribosomal target. Key AMEs include:
N-acetyltransferases (AACs): These enzymes add an acetyl group to an amino group on the antibiotic. S. tenebrarius was found to possess an aminoglycoside 2'-acetyltransferase. nih.gov
O-phosphotransferases (APHs): These enzymes add a phosphate group to a hydroxyl group. An aminoglycoside 6-phosphotransferase was also identified in S. tenebrarius. nih.gov
Reduced Uptake/Efflux: In Gram-negative bacteria, resistance can arise from alterations in the outer membrane that limit the uptake of the drug. nih.gov This can involve mutations that lead to a reduction in the number of porin channels, which are protein channels that allow the passage of small hydrophilic molecules. mdpi.comnih.gov Additionally, bacteria can employ efflux pumps that actively transport the antibiotic out of the cell before it can reach its ribosomal target. nih.gov
Target Site Modification: Bacteria can acquire mutations in the genes encoding the 16S rRNA or ribosomal proteins. nih.govnih.gov These mutations can alter the structure of the A-site, reducing the binding affinity of Nebramine. nih.gov This "ribosomal resistance" prevents the antibiotic from interfering with protein synthesis. S. tenebrarius demonstrated high levels of ribosomal resistance to several aminoglycosides. nih.gov
Table 3: Mechanisms of Bacterial Resistance to Nebramine
| Resistance Mechanism | Description | Example | Reference |
| Enzymatic Modification | Production of enzymes that inactivate the antibiotic. | Aminoglycoside N-acetyltransferases and O-phosphotransferases in S. tenebrarius. | patsnap.comnih.gov |
| Reduced Uptake | Alterations to the outer membrane, such as porin loss, limit drug entry. | Reduced porin expression in Enterobacteriaceae. | mdpi.comnih.gov |
| Active Efflux | Pumping the antibiotic out of the cell. | Overexpression of efflux pumps in P. aeruginosa. | nih.gov |
| Target Modification | Mutations in the 16S rRNA or ribosomal proteins reduce drug binding affinity. | Ribosomal resistance observed in S. tenebrarius. | nih.govnih.gov |
Preclinical and in Vitro Biological Investigations of Nebramine Sulfate Analogs
Assessment of Nebramine (B3327395) Sulfate (B86663) Activity in Prokaryotic and Eukaryotic Cell Cultures
Nebramine, an aminoglycoside component, and its synthetic analogs have been the focus of research aiming to develop new antibacterial agents and adjuvants. While nebramine itself is a component of the broader antibiotic complex neomycin, studies have increasingly explored the activity of its derivatives. These investigations often involve creating analogs, such as dimers or trimers, to enhance specific properties like outer membrane permeabilization in Gram-negative bacteria or to reduce toxicity. acs.orgnih.gov
In vitro studies using various cell cultures form the basis of these preclinical investigations. For instance, the cytotoxicity of new tobramycin (B1681333) derivatives, which share a structural class with nebramine, was evaluated on normal human epithelial-like cell cultures (HEK293T) to assess their potential therapeutic index. mdpi.com Similarly, the immunomodulatory properties of lipoaminoglycosides, including derivatives of tobramycin and kanamycin (B1662678), have been tested on C2C12 cells, which are chosen for their intact immune response signaling pathways. nih.gov
Antibacterial Susceptibility Assays in Gram-Negative and Gram-Positive Bacteria
The intrinsic antibacterial activity of nebramine analogs is a key area of investigation, with most research focusing on their efficacy against challenging Gram-negative pathogens. nih.gov The dual-membrane structure of Gram-negative bacteria severely restricts the entry of many antibiotics, making them a high-priority target. acs.orgnih.gov
Studies on trimeric nebramine and tobramycin analogs have determined their Minimum Inhibitory Concentrations (MICs) against several reference Gram-negative organisms. For example, a trimeric nebramine analog (referred to as NEB 3) showed better antibacterial activity (MICs of 32–64 μg/mL) against Pseudomonas aeruginosa PAO1 and Acinetobacter baumannii ATCC 17978 compared to some of its tobramycin-based counterparts. acs.orgnih.gov However, this activity was generally weaker than the parent aminoglycoside, tobramycin. nih.gov This is often a desired characteristic for an antibiotic potentiator, which should ideally have weak standalone activity to avoid selecting for resistance. acs.orgnih.gov
While much of the focus is on Gram-negative bacteria, the activity against Gram-positive organisms is also considered. For instance, tobramycin, a related aminoglycoside, shows activity against Staphylococcus aureus ATCC 29213 with MIC values ranging from 0.12–1 µg/mL. mdpi.com Similarly, studies have evaluated the MIC to Minimal Antibiotic Concentration (MAC) ratio for tobramycin against S. aureus, yielding a mean ratio of 3.1, which indicates its range of activity at sub-inhibitory concentrations. nih.gov Although specific MIC data for nebramine sulfate analogs against a wide panel of Gram-positive bacteria is less detailed in the provided research, the general class of aminoglycosides is known for broad-spectrum activity. mdpi.com
Table 1: Intrinsic Antibacterial Activity (MIC in μg/mL) of a Trimeric Nebramine Analog (NEB 3) against Gram-Negative Bacteria
| Compound/Analog | P. aeruginosa PAO1 | A. baumannii ATCC 17978 | E. coli ATCC 25922 |
|---|---|---|---|
| Trimeric NEB 3 | 32 | 64 | >128 |
Modulatory Effects on Biofilm Formation in Microbial Models
Bacterial biofilms are sessile communities of microbes that are notoriously resistant to conventional antibiotic treatments. nih.gov The ability of nebramine analogs to interfere with biofilm formation is an important aspect of their preclinical evaluation.
The mechanism by which these analogs affect biofilms is often linked to their ability to disrupt the bacterial outer membrane. acs.org This disruption can impair processes crucial for the initial stages of biofilm formation and the integrity of mature biofilms. acs.orgnsf.gov Research suggests that perturbation of the outer membrane can reduce the rate of spontaneous resistance and impair biofilm formation. acs.org Studies on sulfate-reducing bacteria (SRB), which are significant in forming dental biofilms, have explored the use of various plant extracts and compounds to inhibit biofilm development. scielo.br While not directly focused on nebramine, this research highlights the general strategies of targeting biofilm-related genes and processes. nsf.govscielo.br More specifically, some small molecules have been identified that inhibit P. aeruginosa biofilm formation by reducing intracellular levels of c-di-GMP, a key signaling molecule in biofilm regulation. nih.gov The development of N-acyl homoserine lactone (AHL) analogs has also been a strategy to disrupt quorum sensing and, consequently, biofilm formation in bacteria like P. aeruginosa. nih.gov
Potentiation of Other Antibiotics by this compound Analogs
A primary focus of research on nebramine analogs is their role as adjuvants or "potentiators" that can restore the efficacy of existing antibiotics against resistant bacteria. acs.org This is particularly relevant for Gram-negative bacteria, whose outer membrane is a major permeability barrier. acs.orgnih.gov Nebramine analogs, designed as outer membrane permeabilizers, can create entry points for other antibiotics that would otherwise be ineffective. acs.org
Numerous studies have demonstrated this synergistic effect.
A nebramine-cyclam conjugate was shown to potentiate β-lactam antibiotics like aztreonam (B1666516) and ceftazidime (B193861) against multidrug-resistant P. aeruginosa. frontiersin.org
Trimeric tobramycin/nebramine molecules have been developed that synergize with β-lactams and can rescue the activity of combinations like β-lactam/β-lactamase inhibitors against resistant P. aeruginosa isolates. acs.org
Trimeric tobramycin analogs, closely related to the nebramine versions, were found to potentiate hydrophobic and Gram-positive-selective antibiotics such as novobiocin (B609625) (up to 256-fold) and rifampicin (B610482) (4- to 128-fold) against P. aeruginosa PAO1. acs.org
This potentiation allows antibiotics that are typically only effective against Gram-positive bacteria to gain activity against Gram-negative pathogens. frontiersin.org A synergistic relationship is generally defined as at least a fourfold reduction in the MIC of the antibiotic when combined with the potentiator. nih.gov
Table 2: Potentiation of Various Antibiotics by Aminoglycoside Analogs against P. aeruginosa
| Analog Type | Antibiotic | Fold Reduction in MIC |
|---|---|---|
| Trimeric Tobramycin Analog | Novobiocin | 256 |
| Trimeric Tobramycin Analog | Rifampicin | 4-128 |
| Trimeric Tobramycin Analog | Minocycline | 4-32 |
| Trimeric Tobramycin Analog | Levofloxacin | 4-8 |
| Trimeric Tobramycin Analog | Ceftazidime (in resistant isolates) | 4-512 |
| Trimeric Tobramycin Analog | Aztreonam (in resistant isolates) | 4-256 |
Mechanistic Studies of this compound Effects on Microbial Pathogenesis in vitro
The primary mechanism of action for nebramine analogs as antibacterial adjuvants is the permeabilization of the Gram-negative outer membrane. acs.org This membrane is a formidable barrier that prevents many antibiotics from reaching their intracellular targets. nih.gov Nebramine and tobramycin-based analogs are designed to disrupt this barrier. acs.org
The proposed mechanism involves the cationic aminoglycoside portion of the analog interacting with and displacing the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the lipopolysaccharide (LPS) layer of the outer membrane. This displacement leads to a transient destabilization of the membrane, creating pores and increasing its permeability. This allows other antibiotic molecules to cross the outer membrane and reach their targets within the cell, such as the cell wall (for β-lactams) or ribosomes. acs.org
In vitro assays, such as the 1-N-phenylnaphthylamine (NPN) uptake assay, are used to confirm this mechanism. NPN is a fluorescent probe that is normally excluded by the intact outer membrane but fluoresces when it enters the phospholipid bilayer. An increase in fluorescence upon the addition of a nebramine analog indicates that the outer membrane has been permeabilized. acs.org
In addition to this permeabilizing effect, nebramine, as an aminoglycoside, is expected to share the class's primary antibacterial mechanism: the inhibition of protein synthesis. Aminoglycosides bind to the 30S ribosomal subunit, causing misreading of mRNA and leading to the production of nonfunctional proteins, which ultimately results in bacterial cell death. mdpi.com
This compound Interactions with Host Biological Systems at the Molecular Level (Non-Clinical, e.g., Immunomodulation Research)
The interaction of aminoglycosides with host immune systems is a complex area of research with some conflicting findings. oup.com While the primary role of these compounds is antimicrobial, their effects on immune cells have been investigated in non-clinical, in vitro settings.
Some studies have explored the immunomodulatory properties of aminoglycosides, though data specifically for nebramine is limited. Research on other aminoglycosides like gentamicin (B1671437), amikacin (B45834), and tobramycin has shown varied effects on polymorphonuclear leukocytes (PMNs). For example, some in vitro studies reported that therapeutic levels of gentamicin and amikacin could reduce PMN chemotaxis, while others found no effect on chemotaxis but an inhibitory effect on the bactericidal activity of PMNs. oup.com Conversely, one study concluded that after intravenous administration to volunteers, aminoglycosides including tobramycin did not impair PMN functions like chemotaxis, phagocytosis, or killing of Candida albicans in vivo. nih.gov
More recent research has focused on creating lipid-based derivatives of aminoglycosides (lipoaminoglycosides) to specifically harness immunomodulatory properties. Synthetic lipidic derivatives of tobramycin and kanamycin have been shown to stimulate cellular immunity in vitro by activating the NF-κB signaling pathway, leading to the production of cytokines like IL-6. nih.gov These findings suggest that modifying the structure of aminoglycosides can create molecules with potent immunostimulatory activity. nih.gov However, data on the immunomodulatory effects of this compound itself or its simple analogs remains a less explored area compared to its direct antibacterial and synergistic activities. plos.org
Analytical and Bioanalytical Methodologies for Nebramine Sulfate
Chromatographic Techniques for Nebramine (B3327395) Sulfate (B86663) Separation and Quantification
Chromatographic methods are central to the separation and quantification of nebramine sulfate from tobramycin (B1681333) and other related impurities. researchgate.netresearchgate.net Due to the polar nature of nebramine and its lack of a strong UV-absorbing chromophore, specialized high-performance liquid chromatography (HPLC) techniques are often employed. researchgate.netresearchgate.net
HPLC with Pulsed Electrochemical Detection (PED): This is a widely used and highly sensitive method for the analysis of aminoglycoside antibiotics like tobramycin and its impurities. researchgate.netnih.gov HPLC-PED allows for the direct detection of these compounds without the need for derivatization. core.ac.uk An improved reversed-phase HPLC method with PED has been developed for the analysis of tobramycin in bulk and pharmaceutical formulations, capable of separating nebramine from other impurities. researchgate.netnih.gov The limit of quantification (LOQ) for nebramine using this method has been reported to be 0.1%. nih.gov
A typical HPLC-PED system for tobramycin and its impurities, including nebramine, might utilize a C18 reversed-phase column with a mobile phase containing sodium sulfate, sodium octanesulfonic acid, and tetrahydrofuran (B95107) in a phosphate (B84403) buffer. researchgate.netnih.gov
HPLC with Mass Spectrometry (HPLC-MS): The coupling of HPLC with mass spectrometry provides high specificity and sensitivity, making it a powerful tool for the characterization and quantification of impurities. asiapharmaceutics.inforesearchgate.net LC-MS/MS methods have been developed for the analysis of related aminoglycosides and can be adapted for this compound. nih.gov These methods often involve protein precipitation or simple dilution for sample preparation, followed by isocratic elution. nih.gov The use of a charged aerosol detector (CAD) with HPLC has also been explored as a non-derivatization procedure for analyzing tobramycin and its related compounds, including nebramine. usp.org
HPLC with UV Detection (Post-Column Derivatization): Since nebramine lacks a UV chromophore, direct UV detection is challenging. researchgate.net To overcome this, methods involving post-column derivatization have been developed. This involves reacting the analyte with a chromophoric agent after separation on the HPLC column, allowing for UV or fluorescence detection. researchgate.netresearchgate.net
Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique that can be used for the separation and identification of nebramine. mdpi.comajol.info Visualization of the separated spots can be achieved by exposing the TLC plates to iodine vapor or by using specific staining reagents. mdpi.comajol.info
Interactive Data Table: Chromatographic Methods for this compound Analysis
| Method | Detector | Column | Mobile Phase Components | Limit of Quantification (LOQ) | Reference |
| HPLC-PED | Pulsed Electrochemical | Discovery C-18 RP | Sodium sulfate, sodium octanesulfonic acid, tetrahydrofuran, phosphate buffer | 0.1% for nebramine | nih.gov |
| HPLC-CAD | Charged Aerosol | Not Specified | Not Specified | Not Specified | usp.org |
| HPLC-MS/MS | Tandem Mass Spectrometry | Not Specified | Water, ammonia, acetic acid, methanol | Not Specified | nih.gov |
| TLC | Iodine Vapor | Silica Gel | Not Specified | Not Specified | mdpi.com |
Spectrometric Methods for this compound Detection and Characterization
Spectrometric techniques are indispensable for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of nebramine and its derivatives. mdpi.comnih.govcopernicus.org Detailed NMR data, including chemical shifts and coupling constants, have been reported for related compounds, which are essential for the definitive identification of nebramine. mdpi.com These spectra are typically recorded in solvents like deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). mdpi.com
Mass Spectrometry (MS): Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI), is crucial for determining the molecular weight and elemental composition of this compound. researchgate.netmdpi.com ESI-MS is often coupled with liquid chromatography (LC-ESI-MS/MS) for the comprehensive characterization of impurities in aminoglycoside antibiotics. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the nebramine molecule. While specific IR data for this compound is not extensively detailed in the provided context, it is a standard technique used in the characterization of pharmaceutical compounds. researchgate.net
UV-Vis Spectroscopy: Due to the absence of a significant chromophore in its structure, this compound does not exhibit strong absorption in the UV-Vis region, making direct UV-Vis spectroscopy unsuitable for quantification without derivatization. researchgate.net
Interactive Data Table: Spectrometric Data for Nebramine-Related Compounds
| Technique | Compound Type | Key Findings | Reference |
| ¹H and ¹³C NMR | Tobramycin Derivatives | Provides detailed chemical shifts and coupling constants for structural assignment. | mdpi.com |
| HRMS (ESI) | Tobramycin Derivatives | Confirms molecular formula and mass. | mdpi.com |
| MALDI-TOF MS | Trimeric Tobramycin/Nebramine | Used for characterization of final products. | nih.govacs.org |
Electrochemical and Biosensor Approaches for this compound Analysis
Electrochemical methods and biosensors offer alternative and often highly sensitive approaches for the detection of this compound.
Pulsed Electrochemical Detection (PED): As mentioned in the chromatography section, PED is a highly effective detection method for aminoglycosides following HPLC separation. researchgate.netnih.gov The detection is based on the electrochemical oxidation of the hydroxyl groups in the aminoglycoside structure on a gold electrode. antecscientific.com
Voltammetric Sensors: Electrochemical sensors, particularly those based on voltammetry (e.g., cyclic voltammetry, differential pulse voltammetry), can be developed for the direct detection of antibiotics. mdpi.comnih.gov These methods rely on the electrochemical activity of the analyte at a modified electrode surface. nih.gov While specific voltammetric sensors for this compound are not detailed, the principles can be applied to its detection.
Biosensors: Biosensor-based approaches can offer high selectivity and sensitivity. These can involve the use of aptamers, antibodies, or enzymes as recognition elements. mdpi.com For instance, an aptasensor could be designed with a specific DNA or RNA aptamer that binds to this compound, generating a detectable signal. Similarly, an immunosensor could utilize antibodies that specifically recognize nebramine.
Method Validation and Quality Control in this compound Research
The validation of analytical methods is a critical requirement to ensure the reliability and accuracy of results in this compound research and quality control. clearsynth.comasiapharmaceutics.info Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu
Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ekb.egnih.govekb.eg
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ekb.eg
Accuracy: The closeness of the test results obtained by the method to the true value. ekb.eg
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). ekb.eg
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ekb.eg
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ekb.eg
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ekb.eg
Quality control in analytical laboratories involves the regular use of certified reference standards, system suitability tests, and participation in proficiency testing programs to ensure the ongoing performance of the analytical methods. ucf.eduscu.edu.au
Metabolism and Pharmacokinetic Studies of Nebramine Sulfate in Preclinical Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Non-Human Species
The ADME profile of aminoglycosides, including compounds structurally related to nebramine (B3327395), has been characterized in various animal models.
Absorption: Like other aminoglycosides, nebramine and its related compounds are poorly absorbed when administered orally. youtube.com Therefore, preclinical studies typically utilize parenteral routes such as intravenous (IV), intramuscular (IM), or subcutaneous (SC) injections to ensure systemic availability. Studies in cats with tobramycin (B1681333), a major component of the nebramycin (B1172076) complex, demonstrated complete absorption after IM and SC administrations. nih.gov
Distribution: Following absorption, aminoglycosides exhibit a broad distribution into tissues. nih.gov The volume of distribution for tobramycin at steady state in cats was determined to be 0.19 L/kg, indicating significant penetration into various body compartments. nih.gov Generally, the volume of distribution for the aminoglycoside class is extensive enough to include tissues like the lungs. nih.gov
Metabolism: A defining characteristic of the aminoglycoside class is the lack of significant metabolism. youtube.com These compounds are generally not biotransformed in the body and are excreted in their active, unchanged form. youtube.commsdvetmanual.com
Excretion: The primary route of elimination for aminoglycosides is renal. youtube.com They are rapidly cleared from the body through glomerular filtration, with 80–90% of an administered dose being recovered in the urine within 24 hours. msdvetmanual.com The elimination half-life of tobramycin in cats is approximately 69 minutes, indicating swift removal from the systemic circulation. nih.gov
| Parameter | Finding | Animal Model | Related Compound |
| Oral Bioavailability | Poorly absorbed | General | Aminoglycosides |
| Parenteral Bioavailability | Complete (IM, SC) | Cats | Tobramycin |
| Volume of Distribution (Vd) | 0.19 L/kg | Cats | Tobramycin |
| Metabolism | Excreted unchanged | General | Aminoglycosides |
| Primary Excretion Route | Renal (Glomerular Filtration) | General | Aminoglycosides |
| Elimination Half-life (t½) | ~69 minutes | Cats | Tobramycin |
Investigation of Metabolic Pathways and Metabolite Identification of Nebramine Sulfate (B86663) in Animal Systems
Investigations into the metabolic pathways of aminoglycosides consistently show that these compounds undergo minimal to no biotransformation in animal systems. youtube.commsdvetmanual.com Preclinical studies focusing on metabolite identification have found that the vast majority of the administered drug is excreted as the parent compound. msdvetmanual.com
The chemical structure of aminoglycosides, characterized by its high polarity and polycationic nature, is not conducive to metabolism by the major drug-metabolizing enzyme systems, such as the cytochrome P450 (CYP) superfamily. The primary goals of metabolism studies in preclinical drug development—to identify and quantify primary metabolites and pinpoint metabolic routes—have yielded a clear consensus for this class of antibiotics: they are metabolically stable. nih.govresearchgate.net
Pharmacokinetic Modeling and Simulation for Nebramine Sulfate in Preclinical Systems
Pharmacokinetic (PK) modeling is essential for understanding and predicting the time course of a drug's concentration in the body. For aminoglycosides, various models have been employed to describe their behavior in preclinical species.
The elimination kinetics of aminoglycosides can often be described by a multi-compartment model, frequently a three-compartment model, which accounts for a deep tissue compartment, reflecting the drug's binding in renal tubular cells. msdvetmanual.com However, simpler models are also used depending on the specific compound and species. For instance, a comparative study found that a one-compartment open model was optimal for describing the pharmacokinetics of apramycin (B1230331) (a related aminocyclitol) in species like sheep, rabbits, chickens, and pigeons. researchgate.net
Nonlinear pharmacokinetic models have also been proposed to more accurately describe the relationship between drug concentration and its effects, particularly concerning bacterial growth and accumulation in kidney tissue. nih.gov These advanced models are crucial for designing rational dosing regimens that maximize efficacy while minimizing toxicity. nih.gov Pharmacokinetic/pharmacodynamic (PK/PD) models are widely used to establish appropriate dosage regimens for aminoglycosides by correlating exposure metrics (like Cmax/MIC and AUC/MIC) with antibacterial effects. nih.gov
| Model Type | Application/Finding | Related Compound(s) |
| One-Compartment Open Model | Optimal for describing PK in several animal species. | Apramycin |
| Two-Compartmental Model | Best described data for population PK analysis. | Tobramycin |
| Three-Compartment Model | Often used to reflect deep tissue binding (e.g., kidney). | General Aminoglycosides |
| Nonlinear PK/PD Models | Used to describe effects on bacterial growth and kidney accumulation. | General Aminoglycosides |
Tissue Distribution and Clearance Mechanisms of this compound in Animal Organisms
Tissue Distribution: Following administration, this compound, like other aminoglycosides, distributes into various tissues, but the distribution is not uniform. The highest concentrations are consistently found in the kidney cortex. msdvetmanual.com This is due to a specific mechanism where the cationic aminoglycoside molecules bind to anionic phospholipids (B1166683) on the brush border of proximal tubule cells, leading to cellular uptake and sequestration in lysosomes. msdvetmanual.com
This accumulation in the kidneys is a critical characteristic of the drug class and can lead to prolonged residue times. msdvetmanual.comfarad.org Studies on gentamicin (B1671437) have shown that the drug can be detected in the kidneys of treated animals for many months. msdvetmanual.com Other tissues where aminoglycosides distribute include the lungs and urinary tract, which is consistent with their therapeutic uses for infections in these areas. nih.gov
Clearance Mechanisms: The primary mechanism for the clearance of this compound from the body is renal excretion via glomerular filtration. msdvetmanual.com The drug is freely filtered from the blood in the glomeruli and passes into the urine. Because it is not significantly metabolized and tubular secretion is not a major pathway, the clearance rate is closely tied to the glomerular filtration rate (GFR). msdvetmanual.com Factors that affect GFR, such as age or renal function, will directly impact the elimination of the drug. The rapid clearance from the plasma contrasts with the slow release from the deep tissue compartments, particularly the kidneys. msdvetmanual.comfarad.org
| Organ/Tissue | Distribution Characteristic | Implication |
| Kidney (Cortex) | High accumulation and sequestration in tubular cells. msdvetmanual.com | Primary site of potential toxicity and long-term residues. farad.org |
| Lungs | Broad distribution. nih.gov | Supports use in treating respiratory infections. |
| Urinary Tract | High concentrations achieved in urine. nih.gov | Supports use in treating urinary tract infections. |
| Plasma | Rapidly cleared. nih.gov | Short plasma half-life. |
Formulation Science and Drug Delivery Research for Nebramine Sulfate Non Clinical Focus
Principles of Nebramine (B3327395) Sulfate (B86663) Formulation Development for Research Applications
The development of Nebramine Sulfate formulations for research is guided by the need for stable, well-characterized preparations for use as analytical standards and in experimental studies. axios-research.comaxios-research.com The principles are largely derived from research on its parent compound, tobramycin (B1681333), where the primary goal is often to minimize the formation of Nebramine. google.com
Key principles include:
pH Control: The stability of aminoglycosides is highly pH-dependent. For tobramycin formulations, oxidation is the major degradation pathway at neutral pH values, leading to the formation of products including Nebramine. japsonline.comresearchgate.net Therefore, research formulations of this compound require careful pH optimization and buffering to ensure the stability of the compound itself for its intended use as a reference standard.
Use of Stabilizers: In research focusing on tobramycin, stabilizers such as sodium citrate (B86180) are used to minimize the degradation into Nebramine. google.com Conversely, when creating a stable this compound formulation for research, the exclusion of certain excipients that might promote its further degradation is a critical consideration. The formulation must maintain the integrity of this compound throughout its shelf life.
Excipient Compatibility: For research applications, excipients must be chosen for their inertness with respect to this compound. This involves screening for any potential interactions that could alter the purity or concentration of the standard. This is crucial for applications in analytical method validation and quality control during the development of drug products containing tobramycin. axios-research.com
Osmolality and Ionic Strength: For experimental models that might involve cell cultures or other biological systems, the osmolality of the formulation is a key parameter. Formulations are designed to be within a specific range (e.g., 135-200 mOsmol/Kg for nebulizer solutions) to avoid adverse effects on the experimental system. google.com
Advanced Delivery Systems for this compound in Experimental Models
While Nebramine is primarily viewed as a tobramycin impurity, research into its own biological activities or its use as a potentiator for other antibiotics necessitates the use of advanced delivery systems in experimental models. medkoo.comacs.orgacs.org These systems aim to control its release, protect it from degradation, and target it to specific sites of action in in vitro and in vivo research settings.
Nanoencapsulation offers a promising strategy to protect bioactive compounds and control their delivery. mdpi.comresearchgate.net For a hydrophilic molecule like this compound, encapsulation into polymeric nanosystems can overcome challenges related to cell penetration and can provide sustained release for experimental studies. nih.gov
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and natural polymers such as chitosan (B1678972) are widely researched for encapsulating hydrophilic drugs. nih.govnih.gov For this compound, techniques like double emulsion (water-in-oil-in-water) would be employed to entrap the water-soluble compound within the polymeric matrix. nih.gov These nanoparticles can protect the encapsulated this compound from enzymatic degradation and facilitate its uptake by cells in experimental models. nih.gov
Liposomes: These are spherical vesicles with a phospholipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. nih.gov For this compound, it would be entrapped in the aqueous core of the liposome. Research on liposomal delivery systems focuses on modulating their composition to control the release rate and improve stability. nih.gov
Polymer-Drug Conjugates: Research has explored conjugating Nebramine to other molecules, such as cyclam, to create new entities that can potentiate the activity of other antibiotics against multidrug-resistant bacteria. medkoo.com This represents an advanced delivery strategy where Nebramine is part of a new chemical entity designed for a specific experimental purpose.
The table below summarizes various nanoencapsulation systems that could be adapted for this compound in a research context.
| Delivery System | Core Material | Shell Material/Polymer | Potential Research Application |
| Polymeric Nanosphere | This compound (entrapped in matrix) | PLGA, Chitosan | Controlled release studies, cellular uptake experiments. nih.govnih.gov |
| Polymeric Nanocapsule | Oily Core / Aqueous Core | Polymeric Shell | Enhanced stability, targeted delivery in in vitro models. researchgate.netresearchgate.net |
| Liposome | This compound (in aqueous core) | Phospholipid Bilayer | Investigating membrane interactions, controlled release. nih.gov |
| Drug Conjugate | Nebramine (covalently linked) | Cyclam, Peptides | Synergy studies with other antibiotics in experimental models. medkoo.comacs.org |
The stability of this compound is a critical factor for its use in research. Stability studies are often conducted as part of the quality control of tobramycin, where the appearance of Nebramine indicates degradation. google.comgoogle.com These studies provide indirect but valuable information on the conditions affecting Nebramine. The primary degradation pathway for tobramycin at neutral pH is oxidation, which results in Nebramine formation. japsonline.comresearchgate.net
Stability is typically assessed under various storage conditions, including different temperatures and relative humidity (RH). japsonline.com
The following table presents findings from stability studies of tobramycin formulations, focusing on Nebramine as a degradation product.
| Formulation Base | Storage Condition | Duration | Nebramine Level (%) | Implication for Nebramine Stability |
| Tobramycin Ophthalmic Solution | 25°C / 40% RH | 26 Weeks | >0.07% (without stabilizer) | Indicates formation and persistence of Nebramine at room temperature. google.com |
| Tobramycin Ophthalmic Solution with Sodium Citrate | 25°C / 40% RH | 26 Weeks | <0.06% | Sodium citrate stabilizes tobramycin, reducing the rate of Nebramine formation. google.com |
| Tobramycin Eye Drops (System C) | 2-8 °C | - | Shelf life of 1.58 years | Unstable formulation leads to faster degradation and likely higher Nebramine levels. japsonline.com |
| Tobramycin Eye Drops (System B) | 25 °C | - | Shelf life of 4.58 years | A more stable formulation slows the degradation pathway that produces Nebramine. japsonline.com |
| Tobramycin Eye Drops (System B) | 40 °C / 75% RH | - | Shelf life of 1.75 years | Accelerated conditions increase the rate of degradation, leading to more rapid Nebramine formation. japsonline.com |
Methodologies for Assessing Physicochemical Stability of this compound in Research Formulations
A variety of analytical methods are employed to assess the physicochemical stability of formulations containing this compound. wisdomlib.org These methodologies are crucial for ensuring that a research formulation maintains its integrity and concentration over time.
Visual and Organoleptic Evaluation: This is a fundamental first step in stability testing. The formulation is inspected for changes in color, clarity (for solutions), and odor. scielo.brscielo.br The development of a yellowish color has been noted in less stable tobramycin formulations, indicating degradation. japsonline.com
pH Measurement: Since stability is often pH-dependent, monitoring the pH of the formulation over time is essential. A calibrated pH meter is used for this purpose at specified time points during the stability study. scielo.brnih.gov
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantifying Nebramine and separating it from its parent compound and other related substances. japsonline.comresearchgate.net
HPLC with Pre-column Derivatization: Because Nebramine lacks a strong UV-absorbing chromophore, a common method involves derivatization with an agent like 2,4-Dinitrofluorobenzene (DNFB), followed by UV detection at a specific wavelength (e.g., 365 nm). japsonline.com
HPLC with Pulsed Electrochemical Detection (PED): This advanced technique allows for the direct detection of aminoglycosides without the need for derivatization, offering a more direct and often more sensitive method for analysis. researchgate.net
Solid-State Characterization: For solid or semi-solid research formulations, techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are used. scielo.br DSC can detect changes in the physical state of the drug (e.g., crystalline to amorphous), while XRPD provides information on the crystal structure, both of which are critical indicators of physical stability. researchgate.net
The table below details common methodologies for stability assessment.
| Methodology | Parameter Assessed | Purpose in this compound Formulation Research |
| Visual Inspection | Appearance, Color, Odor | Basic screening for physical instability or gross degradation. scielo.brscielo.br |
| pH Measurement | Hydrogen Ion Concentration | Monitors for shifts in pH that could indicate or cause chemical degradation. scielo.br |
| HPLC with UV Detection (Post-Derivatization) | Purity, Concentration, Degradation Products | Quantifies Nebramine content and separates it from impurities. japsonline.com |
| HPLC with Pulsed Electrochemical Detection (PED) | Purity, Concentration, Degradation Products | Provides sensitive quantification of Nebramine without chemical derivatization. researchgate.net |
| Differential Scanning Calorimetry (DSC) | Thermal Transitions (e.g., Tg, Tm) | Assesses the physical state and solid-state stability of the compound in the formulation. scielo.brresearchgate.net |
| X-ray Powder Diffraction (XRPD) | Crystalline Structure | Identifies changes in crystallinity, which can affect stability and performance. researchgate.net |
Emerging Research Frontiers and Future Directions for Nebramine Sulfate
Exploration of Novel Theoretical or Repurposing Applications for Nebramine (B3327395) Sulfate (B86663) Analogs (Non-Clinical)
Beyond their direct antimicrobial properties, analogs of nebramine are being investigated for novel non-clinical applications, primarily as adjuvants to resensitize resistant bacteria to existing antibiotics. The core concept revolves around using these molecules to disrupt bacterial defenses, thereby allowing conventional antibiotics to regain their efficacy.
One prominent area of exploration is the design of nebramine-based molecules as outer membrane permeabilizers for Gram-negative bacteria. acs.orgresearchgate.net The outer membrane of these bacteria is a significant barrier that prevents many antibiotics from reaching their intracellular targets. Studies have shown that chemically linking nebramine or its close relative tobramycin (B1681333) into dimeric or trimeric structures can create potent permeabilizing agents. acs.orgresearchgate.net These synthetic constructs, such as trimeric nebramine presented on a 1,3,5-triazine (B166579) framework, exhibit weak intrinsic antibacterial activity on their own but can significantly enhance the potency of other antibiotics when used in combination. acs.org For example, they can potentiate outer membrane-impermeable drugs and rescue clinically approved β-lactams from resistance in pathogens like Pseudomonas aeruginosa. acs.orgresearchgate.net
Another theoretical application is in the development of amphiphilic cationic derivatives. These molecules, derived from nebramine or tobramycin, are designed to interfere with the structure and function of bacterial membranes, representing a promising avenue for developing new antibiotics. acs.org Research has also touched upon the potential for aminoglycoside analogs, including those of neomycin (which contains a nebramine core), to be used in treating angiogenesis-related diseases, although this remains a more distant theoretical application. google.com
Challenges and Opportunities in Nebramine Sulfate Research and Development
The journey of any therapeutic compound from laboratory to clinical use is fraught with challenges, and this compound is no exception. The primary hurdles are scientific, regulatory, and commercial. proventainternational.comnih.gov
Challenges:
Scientific and Technical Hurdles: A major scientific challenge is the chemical synthesis and modification of the nebramine molecule. Creating next-generation analogs with enhanced properties requires complex, multi-step synthetic routes. umanitoba.camdpi.com Furthermore, overcoming established bacterial resistance mechanisms remains the most significant obstacle. nih.gov Developing molecules that can evade enzymatic modification, reduced target affinity, or efflux pumps is a continuous battle. acs.org
Regulatory and Commercial Viability: The path to regulatory approval for any new antibacterial agent is rigorous and expensive, requiring substantial evidence of efficacy and safety. proventainternational.com For antibacterials, in particular, the low return on investment compared to drugs for chronic conditions presents a significant commercial challenge, which can deter investment in research and development. nih.gov Scientists often face difficulties due to inefficient data management and the need to repeat development work, which increases costs and time to market. europeanpharmaceuticalreview.com
Opportunities:
Addressing Antimicrobial Resistance (AMR): The most significant opportunity lies in addressing the global crisis of AMR. Nebramine's scaffold provides a robust platform for developing novel agents that can combat multidrug-resistant pathogens. nih.gov The development of nebramine-based adjuvants that can be combined with legacy antibiotics is a particularly promising strategy, as it could revitalize the existing antibiotic arsenal. umanitoba.ca
Technological Advancement: Advances in synthetic chemistry and biotechnology offer new opportunities. The ability to create complex structures like trimeric permeabilizers or precisely modify specific functional groups on the nebramine molecule opens up new avenues for discovery. acs.org Furthermore, the integration of 'omics' technologies provides powerful tools to understand resistance and mode of action, accelerating the design of more effective compounds. nih.gov Collaboration between academia, industry, and regulatory bodies can also foster innovation and streamline development. researchgate.net
Development of Next-Generation this compound Analogs with Enhanced Preclinical Biological Profiles
A key focus of current research is the rational design and synthesis of new nebramine and tobramycin analogs to create next-generation compounds with superior preclinical characteristics. The goal is to enhance antibacterial potency, overcome resistance, and potentially reduce toxicity.
One successful strategy involves the creation of amphiphilic aminoglycosides. By attaching lipid chains to the aminoglycoside core, researchers have developed compounds that can more effectively disrupt bacterial membranes. For instance, amphiphilic nebramine derivatives have demonstrated marked antimicrobial activity in preclinical studies. acs.org
Another innovative approach is the synthesis of multimeric structures. Trimeric tobramycin and nebramine molecules built on a triazine scaffold have been shown to be effective outer membrane permeabilizers. acs.org These molecules work synergistically with β-lactam antibiotics against resistant P. aeruginosa. acs.org The data below illustrates the potentiation effect of a trimeric tobramycin analog (a close structural relative of nebramine) in combination with the antibiotic novobiocin (B609625).
| Organism | MIC of Novobiocin Alone (µg/mL) | MIC of Novobiocin with Trimeric Tobramycin Analog (µg/mL) | Fold Reduction in MIC |
|---|---|---|---|
| P. aeruginosa PAO1 | >1024 | 16 | >64 |
| A. baumannii ATCC 17978 | 512 | 16 | 32 |
| E. coli ATCC 25922 | >1024 | 64 | >16 |
Data derived from studies on trimeric tobramycin analogs, which share a structural framework with nebramine. acs.org
Modifications at specific positions of the aminoglycoside structure are also being explored. Research on modifying the 6″-position of tobramycin has yielded derivatives with significant potency against resistant clinical isolates of P. aeruginosa. mdpi.com These new compounds, featuring aminoalkylamine or guanidinoalkylamine residues, demonstrated a superior ability to circumvent resistance compared to the parent tobramycin molecule. mdpi.com
| Compound | MIC against P. aeruginosa 21653 (Resistant Isolate) (µg/mL) | MIC against P. aeruginosa 21571 (Resistant Isolate) (µg/mL) |
|---|---|---|
| Tobramycin (Parent) | >128 | >128 |
| 6″-aminoethylamino derivative (4a) | 16 | 32 |
| 6″-guanidinoethylamino derivative (6a) | 16 | 32 |
Data from a study on 6"-modified tobramycin derivatives, highlighting improved activity against resistant strains. mdpi.com
These next-generation analogs, which often retain the parental mechanism of inhibiting protein synthesis, represent a significant step forward in the fight against resistant bacteria. mdpi.com
Integration of Omics Technologies in this compound Research (e.g., Metabolomics, Proteomics)
The integration of high-throughput "omics" technologies is revolutionizing medicinal plant and antimicrobial research, providing a holistic view of cellular processes. frontiersin.orgresearchgate.net These technologies are becoming indispensable for understanding the complex interactions between antibiotics like this compound and bacterial cells, particularly in the context of resistance. hapres.com
Metabolomics , the study of small molecules (metabolites) within a cell, offers a powerful lens to investigate antibiotic resistance. A notable study utilized gas chromatography-mass spectrometry (GC-MS)-based metabolomics to analyze resistance to neomycin sulfate (an aminoglycoside containing the nebramine structure) in Aeromonas hydrophila. nih.gov The research identified L-aspartate as a key metabolic biomarker correlated with resistance. nih.gov Exposing the resistant bacteria to exogenous L-aspartate actually re-sensitized them to neomycin sulfate, demonstrating that metabolomic profiling can uncover novel synergistic agents and strategies to combat resistance. nih.gov
Proteomics , the large-scale study of proteins, can help identify the molecular targets of new drug candidates and elucidate mechanisms of action or resistance. researchgate.net For example, in a study of cyclam derivatives, a proteomics approach was used to identify the elongation factor Tu (TufA) protein in E. coli as a presumptive target. ulisboa.pt This type of analysis could be applied to next-generation nebramine analogs to confirm that they retain their ribosomal target or to discover novel interactions within the bacterial cell. The integration of proteomics with other omics data is crucial for building a comprehensive understanding of parasite and pathogen biology, which can lead to the identification of new drug targets. researchgate.net
The application of these omics technologies allows researchers to move beyond a single-gene or single-pathway approach, enabling a system-wide understanding of how bacteria respond to and develop resistance against this compound and its derivatives. premierscience.com
Concluding Remarks and Research Synthesis
Summary of Key Academic Contributions to Nebramine (B3327395) Sulfate (B86663) Knowledge
Nebramine, an aminocyclitol glycoside, was initially identified as a metabolite produced during the fermentation of Streptoalloteichus tenebrarius and as a component of the nebramycin (B1172076) antibiotic complex. medkoo.comgoogle.com For a significant period, its academic relevance was primarily defined by its status as a known impurity and degradation product of the closely related and widely used antibiotic, tobramycin (B1681333). usp.orglcms.cz Early research, therefore, centered on its detection and quantification in bulk tobramycin and pharmaceutical formulations to ensure drug purity and stability. core.ac.ukjapsonline.com
A pivotal shift in the academic perception of nebramine occurred as researchers began to recognize its potential as a valuable chemical scaffold for the development of new antimicrobial agents. This transition marked a move from viewing nebramine as a mere contaminant to appreciating it as a useful building block in medicinal chemistry. Key academic contributions have since focused on leveraging its structure to combat antimicrobial resistance.
Notable research includes the use of nebramine and its parent compound, tobramycin, as scaffolds for creating antimicrobial cationic amphiphiles. medkoo.com More recent and significant contributions have come from studies focusing on designing nebramine-based molecules that can function as adjuvants, potentiating the activity of existing antibiotics against resistant bacteria. medkoo.comulisboa.pt A landmark 2023 study detailed the synthesis and evaluation of trimeric nebramine-based permeabilizers. acs.orgnih.gov This research demonstrated that these trimers could synergize with β-lactam antibiotics, effectively restoring their activity against multidrug-resistant Pseudomonas aeruginosa by disrupting the bacterial outer membrane. acs.orgnih.gov
Critical Analysis of Current Research Paradigms for Nebramine Sulfate
A research paradigm constitutes the set of common beliefs, practices, and theoretical frameworks that guide scientific inquiry in a particular field. researchgate.netresearchgate.net For this compound, two primary research paradigms can be identified, each with distinct methodologies and objectives.
Paradigm 1: The Analytical and Pharmaceutical Quality Paradigm This long-standing paradigm views nebramine primarily through the lens of being a tobramycin-related impurity. The central goal within this framework is the precise detection, separation, and quantification of nebramine in pharmaceutical samples.
Methodology: The research methods are dominated by advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone, often paired with specialized detectors due to the lack of a strong UV chromophore in the molecule. researchgate.net These include Charged Aerosol Detection (CAD) and Pulsed Electrochemical Detection (PED). usp.orgresearchgate.net Another prominent technique is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), which allows for sensitive separation of tobramycin and its impurities. lcms.cz Forced degradation studies are also common, where tobramycin is subjected to stress conditions (e.g., acid, base, heat) to study the formation pathways of degradants like nebramine. usp.orgjapsonline.com
Critical Analysis: This paradigm is indispensable for ensuring the quality and safety of tobramycin products. Its methodologies are robust, precise, and well-validated. However, its scope is inherently limited. It frames nebramine as an undesirable byproduct, which can stifle inquiry into its potential beneficial properties. The research questions are confined to "how much is present?" and "how can it be removed?" rather than "what can it do?".
Paradigm 2: The Medicinal Chemistry and Drug Discovery Paradigm This is an emerging and more progressive paradigm that re-conceptualizes nebramine as a valuable starting material or scaffold for new drug development. The primary objective is to chemically modify nebramine to create novel compounds with potent antimicrobial activity, particularly against drug-resistant pathogens.
Methodology: The workhorse of this paradigm is synthetic organic chemistry, used to construct complex derivatives such as amphiphilic molecules, chimeras linked to other antibiotics, and multimeric structures like trimers. acs.orgnih.govumanitoba.ca This is followed by extensive microbiological evaluation. Key assays include determining the Minimum Inhibitory Concentration (MIC) against panels of bacteria, synergy testing (checkerboard assays) to assess the potentiation of other antibiotics, and mechanistic studies such as outer membrane permeabilization assays. acs.orgnih.gov
Critical Analysis: This paradigm is a creative and therapeutically relevant field of inquiry that directly addresses the urgent global threat of antimicrobial resistance. It leverages the inherent chemical properties of nebramine for a positive outcome. A current limitation is that this research appears to be concentrated within a few specialized research groups. Furthermore, the focus has been heavily on its application as an outer membrane permeabilizer for Gram-negative bacteria, potentially overlooking other possible mechanisms or a broader spectrum of activity.
Proposed Avenues for Future Academic Inquiry on this compound
Building upon current knowledge, several avenues for future research could deepen the understanding and expand the utility of this compound.
Exploration of Novel Chemical Modifications: Current strategies largely involve linking the nebramine scaffold to other molecular entities. acs.orgnih.gov Future work should also explore modifications of the nebramine core itself. Drawing inspiration from the development of other semi-synthetic aminoglycosides, research could focus on targeted substitutions at various hydroxyl and amino groups to block enzymatic inactivation by bacterial resistance enzymes and to fine-tune activity. acs.orgnih.gov
Investigation of Alternative and Combined Mechanisms of Action: The paradigm of using nebramine derivatives as outer membrane permeabilizers is well-established. acs.orgnih.gov Future academic inquiry should investigate whether these compounds possess additional or alternative mechanisms of action. Studies could explore their ability to disrupt bacterial biofilms, inhibit other essential cellular processes, or modulate the host immune response.
Broad-Spectrum Pathogen Screening: Much of the cutting-edge research on nebramine adjuvants has focused on P. aeruginosa. acs.orgnih.gov It is proposed that new libraries of nebramine derivatives be screened against a wider array of clinically important pathogens, including other members of the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Enterobacter species) to identify a broader spectrum of potential applications.
Structural Biology and Computational Modeling: There is a lack of structural data on how nebramine derivatives interact with their biological targets. Future research employing X-ray crystallography or cryo-electron microscopy could elucidate the binding modes of these compounds to the bacterial outer membrane or other cellular components. This structural insight, combined with computational modeling, would facilitate a more rational, structure-based design approach for creating next-generation agents with improved potency and selectivity.
Development of Chemoenzymatic Synthesis Routes: Exploring chemoenzymatic strategies could provide novel and highly specific pathways to generate nebramine analogues. Utilizing enzymes for certain synthetic steps could allow for modifications that are challenging to achieve through traditional organic chemistry, potentially leading to the discovery of compounds with unique biological activity profiles. nih.gov
Compound Names
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing Nebramine Sulfate’s purity and structural integrity?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) with UV detection for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Ensure calibration against pharmacopeial standards (e.g., USP or EP) for traceability . Physical properties such as solubility should be tested under controlled pH and temperature conditions.
Q. How should researchers design experiments to validate this compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using ICH Q1A guidelines. Expose the compound to temperatures (e.g., 25°C, 40°C), humidity levels (e.g., 60% RH), and light exposure. Analyze degradation products via HPLC-MS and compare results to baseline stability data. Include statistical analysis (e.g., ANOVA) to assess significance of observed changes .
Q. What are the standard protocols for using this compound as a reference standard in QC applications?
- Methodological Answer : Prepare calibration curves using serial dilutions in a validated solvent system. Perform triplicate injections for each concentration to ensure reproducibility. Cross-validate results with independent techniques (e.g., spectrophotometry) and document deviations exceeding ±2% of expected values .
Advanced Research Questions
Q. How can researchers resolve discrepancies in HPLC results when quantifying this compound in complex matrices?
- Methodological Answer : Optimize sample preparation by introducing solid-phase extraction (SPE) to remove interfering substances. Adjust mobile phase composition (e.g., acetonitrile:buffer ratio) to enhance peak resolution. Validate method specificity using spiked recovery experiments and confirm with tandem MS (LC-MS/MS) . For persistent issues, apply multivariate analysis (e.g., PCA) to identify confounding variables .
Q. What experimental strategies are effective for investigating this compound’s interaction with biological macromolecules?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics. Use molecular docking simulations to predict interaction sites, followed by mutagenesis studies to validate hypotheses. Ensure negative controls (e.g., inactive analogs) to distinguish nonspecific binding .
Q. How should researchers address contradictions in stability data between laboratory-scale and pilot-scale studies?
- Methodological Answer : Conduct a root-cause analysis comparing environmental factors (e.g., oxygen exposure, mixing efficiency). Replicate pilot conditions in a lab-scale reactor with precise control of variables. Use design of experiments (DoE) to isolate critical parameters (e.g., temperature gradients, shear stress) .
Q. What methodologies ensure traceability of this compound’s analytical data to pharmacopeial standards?
- Methodological Answer : Establish a quality assurance protocol using certified reference materials (CRMs) from USP/EP. Document chain-of-custody for all reagents and instruments. Perform inter-laboratory comparisons and participate in proficiency testing programs. Include uncertainty budgets in reports to meet ISO/IEC 17025 requirements .
Data Analysis and Interpretation
Q. How can researchers statistically validate the reproducibility of this compound synthesis protocols?
- Methodological Answer : Apply a nested experimental design with batch-to-batch and within-batch variability assessments. Use Grubbs’ test to identify outliers and calculate relative standard deviation (RSD) for yield, purity, and impurity profiles. Report confidence intervals (95%) for critical parameters .
Q. What approaches are recommended for reconciling conflicting results in this compound’s bioactivity assays?
- Methodological Answer : Standardize assay conditions (e.g., cell line passage number, serum batch). Use orthogonal assays (e.g., enzymatic vs. cell-based) to cross-verify results. Perform meta-analysis of published data to identify trends or methodological biases .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
